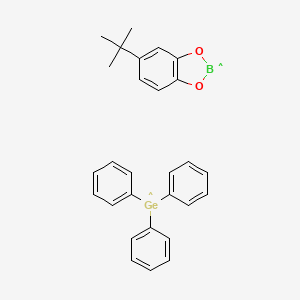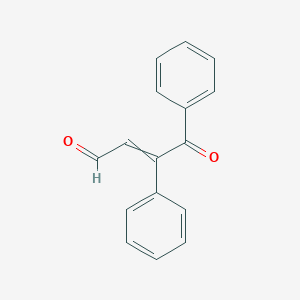![molecular formula C13H19NOTe B12527623 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine CAS No. 652132-28-0](/img/structure/B12527623.png)
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-[(4-methoxyphenyl)tellanyl]ethyl group. The presence of tellurium in its structure makes it an interesting subject for research due to the unique properties imparted by this element.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine can be achieved through a multi-step process involving the formation of the pyrrolidine ring followed by the introduction of the tellanyl group. One common method involves the reaction of 4-methoxyphenyl telluride with an appropriate pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as halogenation, reduction, and substitution .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellanyl group to a telluride.
Substitution: The compound can participate in substitution reactions where the tellanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while reduction could produce a telluride derivative .
Applications De Recherche Scientifique
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: The compound’s unique properties make it a subject of interest in studies related to biological systems and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target specific molecular pathways.
Industry: It may be used in the development of materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellanyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2-[(4-Methoxyphenyl)thio]ethyl}pyrrolidine: Similar structure but with sulfur instead of tellurium.
1-{2-[(4-Methoxyphenyl)selanyl]ethyl}pyrrolidine: Similar structure but with selenium instead of tellurium.
Uniqueness
The presence of tellurium in 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine imparts unique properties such as higher atomic weight and different redox behavior compared to its sulfur and selenium analogs. These differences can lead to distinct biological and chemical activities .
Propriétés
Numéro CAS |
652132-28-0 |
|---|---|
Formule moléculaire |
C13H19NOTe |
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenyl)tellanylethyl]pyrrolidine |
InChI |
InChI=1S/C13H19NOTe/c1-15-12-4-6-13(7-5-12)16-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
Clé InChI |
UGWKRHLNZXUOOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[Te]CCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)
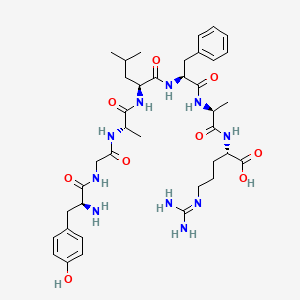
![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
![3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12527567.png)
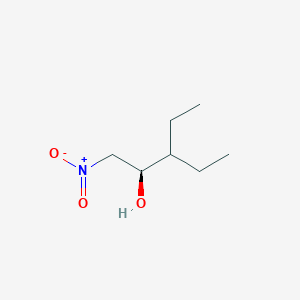
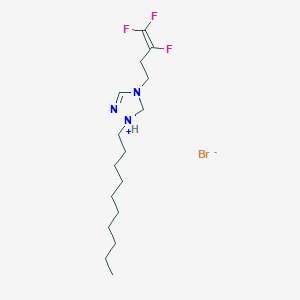
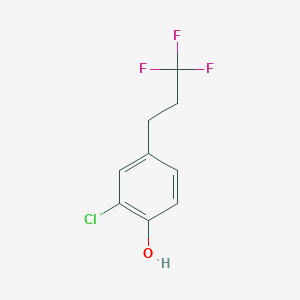
![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

